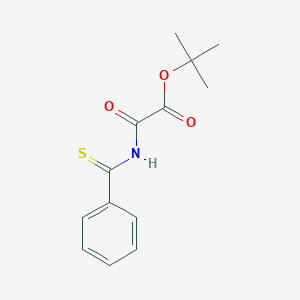

Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester, also known as PTIO, is a nitric oxide (NO) scavenger that has been widely used in scientific research. PTIO is a stable and water-soluble compound that can react with NO to form a PTIO-NO complex, thus reducing the bioavailability of NO.

Wirkmechanismus

Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester reacts with NO to form a stable Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester-NO complex, which reduces the bioavailability of NO. The Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester-NO complex can be detected by electron paramagnetic resonance (EPR) spectroscopy, which is a powerful technique for studying NO in biological systems. The reaction between Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester and NO is reversible, and the Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester-NO complex can be dissociated by reducing agents such as ascorbic acid.

Biochemical and physiological effects:

Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been shown to have a variety of biochemical and physiological effects. In cardiovascular research, Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been used to investigate the role of NO in vascular function and blood pressure regulation. In neurological research, Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been used to study the role of NO in neuronal signaling and neurodegenerative diseases. In cancer research, Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been used to investigate the role of NO in tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has several advantages for lab experiments. It is stable and water-soluble, which makes it easy to handle and use in biological systems. It has a high affinity for NO, which allows it to efficiently scavenge NO. However, Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester also has some limitations. It can react with other reactive oxygen species (ROS) in addition to NO, which can complicate the interpretation of results. In addition, the reaction between Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester and NO is reversible, which can make it difficult to accurately measure the concentration of NO in biological systems.

Zukünftige Richtungen

There are several future directions for research on Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester. One direction is to investigate the role of Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester in aging and age-related diseases. NO has been implicated in the aging process, and Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester could be used to investigate the role of NO in aging. Another direction is to develop more specific NO scavengers that do not react with other ROS. This could improve the accuracy of measurements of NO in biological systems. Finally, Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester could be used in combination with other drugs or therapies to enhance their efficacy.

Synthesemethoden

Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester can be synthesized by the reaction of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) with 2-aminothiophenol in the presence of tert-butyl alcohol. The reaction yields Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester as a white crystalline solid with a melting point of 103-104°C.

Wissenschaftliche Forschungsanwendungen

Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been widely used in scientific research as a NO scavenger. NO is an important signaling molecule that plays a crucial role in many physiological and pathological processes. Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester can be used to investigate the role of NO in these processes by reducing the bioavailability of NO. Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been used in a variety of research fields, including cardiovascular, neurological, and cancer research.

Eigenschaften

CAS-Nummer |

178408-14-5 |

|---|---|

Produktname |

Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester |

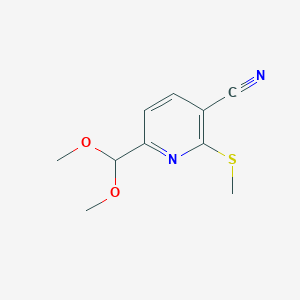

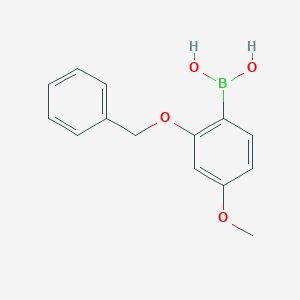

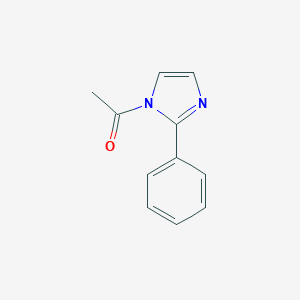

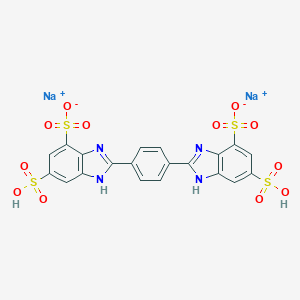

Molekularformel |

C13H15NO3S |

Molekulargewicht |

265.33 g/mol |

IUPAC-Name |

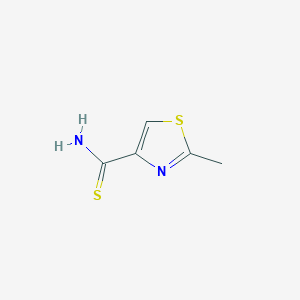

tert-butyl 2-(benzenecarbonothioylamino)-2-oxoacetate |

InChI |

InChI=1S/C13H15NO3S/c1-13(2,3)17-12(16)10(15)14-11(18)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15,18) |

InChI-Schlüssel |

WSBQIMJLGIUYKP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C(=O)NC(=S)C1=CC=CC=C1 |

Kanonische SMILES |

CC(C)(C)OC(=O)C(=O)NC(=S)C1=CC=CC=C1 |

Andere CAS-Nummern |

178408-14-5 |

Synonyme |

tert-butyl benzenecarbonothioylcarbamoylformate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)

![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)

![2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide](/img/structure/B70581.png)